molecular formula C14H15BrO B13520686 (2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone

(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone

Cat. No.: B13520686
M. Wt: 279.17 g/mol
InChI Key: CTPBLRAKRKJQKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 1-methylcyclohex-2-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
  • (2-Fluorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
  • (2-Iodophenyl)(1-methylcyclohex-2-en-1-yl)methanone

Uniqueness

(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .

Properties

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

(2-bromophenyl)-(1-methylcyclohex-2-en-1-yl)methanone

InChI

InChI=1S/C14H15BrO/c1-14(9-5-2-6-10-14)13(16)11-7-3-4-8-12(11)15/h3-5,7-9H,2,6,10H2,1H3

InChI Key

CTPBLRAKRKJQKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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